molecular formula C5H10O2 B1265462 4-Hydroxy-3-methyl-2-butanone CAS No. 3393-64-4

4-Hydroxy-3-methyl-2-butanone

Cat. No.: B1265462
CAS No.: 3393-64-4
M. Wt: 102.13 g/mol
InChI Key: VVSRECWZBBJOTG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-2-butanone, also known as 3-(Hydroxymethyl)-2-butanone, is a beta-hydroxy ketone with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . This compound is a clear, colorless liquid at room temperature and is known for its distinctive odor. It is used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methyl-2-butanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones . It interacts with enzymes such as hydroxylases and dehydrogenases, facilitating the conversion of substrates into more reactive intermediates. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, enhancing its reactivity and stability in biochemical processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of 1,3-butanediol . It interacts with enzymes such as alcohol dehydrogenases and hydroxylases, facilitating the conversion of intermediates into final products. The compound’s presence can influence metabolic flux and alter the levels of various metabolites within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methyl-2-butanone can be synthesized through the aldol condensation of acetone and formaldehyde in the presence of a base such as D-proline. The reaction is typically carried out in a solvent like tetraethylene glycol dimethyl ether at room temperature for 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves similar aldol condensation reactions but may use different catalysts and solvents to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-2-butanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to 4-hydroxy-3-methylbutanoic acid.

    Reduction: Reduction can yield 4-hydroxy-3-methyl-2-butanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-methyl-2-butanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-butanone: Similar in structure but lacks the methyl group at the third carbon.

    3-Hydroxy-2-butanone: Similar but with the hydroxyl group at the third carbon instead of the fourth.

Uniqueness

4-Hydroxy-3-methyl-2-butanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSRECWZBBJOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871018
Record name 4-Hydroxy-3-methylbutan-2-one
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-64-4
Record name 4-Hydroxy-3-methyl-2-butanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methylbutan-2-one
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Record name 3393-64-4
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Record name 4-Hydroxy-3-methylbutan-2-one
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Record name 4-hydroxy-3-methylbutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Hydroxy-3-methyl-2-butanone contribute to the aroma profile of black truffles?

A: this compound is one of the many volatile compounds identified in the complex aroma profile of black truffles (Tuber melanosporum) []. Research indicates that the concentration of this compound increases significantly when truffles are exposed to heat treatment []. This suggests that this compound may play a role in the characteristic aroma changes observed in truffles during cooking or processing.

Q2: What is known about the thermal decomposition of this compound?

A: Studies have investigated the thermolysis of this compound in various solvents and without solvent []. The decomposition follows first-order kinetics and yields formaldehyde and 2-butanone as products []. The proposed mechanism involves a concerted, semi-polar six-member cyclic transition state []. The presence of solvents like p-xylene, toluene, benzene, and dioxane has been shown to accelerate the reaction rate, indicating a solvent effect on the thermolysis process [].

Q3: Are there any crystallographic studies on derivatives of this compound?

A: Yes, a derivative of this compound, specifically 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, has been synthesized and its crystal structure analyzed []. This derivative, formed by reacting this compound with benzaldehyde and ammonium acetate, shows intermolecular hydrogen bonding in its crystal lattice []. While this specific derivative might not directly relate to the aroma profile of truffles, it highlights the use of this compound as a building block in organic synthesis.

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